(R)-叔丁基 3-氨基-4-苯基丁酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic acid, involves strategies like acylation, rearrangements, and metal-catalyzed reactions. The use of diazo compounds and carbamates is common in these syntheses, indicating a variety of functional group manipulations and transformations (Linder, Steurer, & Podlech, 2003).

Molecular Structure Analysis

Analyzing the molecular structure of compounds related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the significance of protecting groups in stabilizing the molecule and influencing its reactivity. Intramolecular hydrogen bonding and weak intermolecular interactions play roles in the solid-state conformation and reactivity of these molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

The chemical reactions involving (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives encompass a wide range of transformations, including asymmetric synthesis, peptide bond formation, and the creation of amino acid derivatives with significant stereoselectivity. For instance, the Blaise reaction and subsequent treatments can lead to various amino-functionalized products, demonstrating the compound's versatility in synthesis (Syed, Förster, & Effenberger, 1998).

Physical Properties Analysis

While specific studies directly addressing the physical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate were not identified, the analysis of related compounds provides insight into the influence of substituents on properties like solubility, stability, and crystal structure. Such properties are crucial for the compound's application in further chemical syntheses and material science applications.

Chemical Properties Analysis

The chemical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate, including reactivity patterns, functional group transformations, and stereoselectivity in reactions, are fundamental for its use in organic synthesis. The ability to undergo reactions such as nucleophilic addition, enantioselective catalysis, and hydrogenation highlights the compound's versatility and importance in constructing complex molecular architectures (Ellman, Owens, & Tang, 2002).

科学研究应用

化学中的合成应用

金属阳离子交换粘土催化剂上的选择性有机合成

Tateiwa 和 Uemura(1997 年)的一项研究回顾了改性天然和合成粘土作为各种有机合成反应的催化剂的用途,包括与(R)-叔丁基 3-氨基-4-苯基丁酸酯中苯基基团的操作相关的 Friedel-Crafts 烷基化和芳香族烷基化。这些催化剂有可能用于合成或改性类似于(R)-叔丁基 3-氨基-4-苯基丁酸酯的化合物,展示了催化剂在有机合成中的重要性 (Tateiwa 和 Uemura,1997)。

生物活性分子分离

三相分配作为生物分离过程

Yan 等人(2018 年)讨论了三相分配 (TPP),这是一种分离和纯化生物活性分子的方法。这种技术涉及叔丁醇和其他成分,可用于从混合物中分离类似于(R)-叔丁基 3-氨基-4-苯基丁酸酯的化合物,表明其在制药和食品科学中的效用 (Yan 等人,2018)。

催化非酶动力学拆分

手性合成催化方法

Pellissier(2011 年)概述了非酶动力学拆分技术,这对于合成对映体纯化合物至关重要,包括类似于(R)-叔丁基 3-氨基-4-苯基丁酸酯的化合物。这篇综述强调了手性催化剂在实现高选择性和产率中的重要性,支撑了像(R)-叔丁基 3-氨基-4-苯基丁酸酯这样的复杂分子的合成 (Pellissier,2011)。

环境和毒理学考虑

合成酚类抗氧化剂综述

Liu 和 Mabury(2020 年)回顾了合成酚类抗氧化剂 (SPA) 的环境出现、人体暴露和毒性,强调了未来研究具有降低毒性的新型 SPA 的必要性。虽然与(R)-叔丁基 3-氨基-4-苯基丁酸酯没有直接关系,但本研究强调了合成化学品的用途和处置中的环境和健康考虑,这可能会扩展到(R)-叔丁基 3-氨基-4-苯基丁酸酯衍生物的处理和应用 (Liu 和 Mabury,2020)。

安全和危害

作用机制

Target of Action

The primary target of ®-tert-Butyl 3-amino-4-phenylbutanoate is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .

Mode of Action

It is believed that the compound interacts with the protein, potentially altering its structure or function .

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known asamphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

Given its target, it is likely that the compound affects the life cycle of certain viruses, potentially inhibiting the assembly and maturation of new virions .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl 3-amino-4-phenylbutanoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

属性

IUPAC Name |

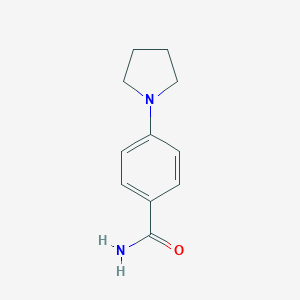

tert-butyl (3R)-3-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247000 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166023-31-0 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

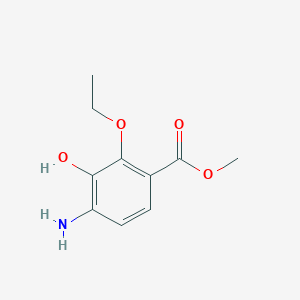

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)